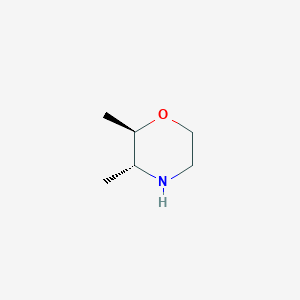

(2R,3R)-2,3-dimethylmorpholine

Description

Properties

IUPAC Name |

(2R,3R)-2,3-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJFPCBECZHXNS-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OCCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-dimethylmorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with an epoxide. For example, the reaction of (R,R)-2,3-butanediol with ammonia or a primary amine under acidic conditions can lead to the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as the preparation of the starting materials, the cyclization reaction, and subsequent purification steps like distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted morpholines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Substituted morpholines with various alkyl or aryl groups.

Scientific Research Applications

(2R,3R)-2,3-dimethylmorpholine has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a chiral auxiliary in the synthesis of pharmaceuticals.

Industry: Employed in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-dimethylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into chiral active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Stereoisomers

(a) (3R,5S)-3,5-Dimethylmorpholine Hydrochloride

- Molecular Formula: C₆H₁₄ClNO

- Molecular Weight : 151.63 g/mol

- CAS : 154596-17-5

- Key Differences: The methyl groups are positioned at the 3- and 5-positions of the morpholine ring, with R and S configurations, respectively.

(b) rel-(3R,5R)-3,5-Dimethylmorpholine

- Molecular Formula: C₆H₁₃NO

- Molecular Weight : 115.17 g/mol

- CAS : 67804-26-6

- Key Differences : The trans-(3R,5R) configuration creates a planar arrangement of methyl groups, contrasting with the vicinal methyl groups in (2R,3R)-2,3-dimethylmorpholine. This structural difference may lead to distinct boiling points and crystallinity .

(c) (2R,3R,6S)-2,3,6-Trimethylmorpholine

- Molecular Formula: C₇H₁₅NO

- Molecular Weight : 129.20 g/mol

- CAS : 1932463-48-3

- Key Differences : An additional methyl group at the 6-position introduces steric hindrance, which can affect its reactivity in nucleophilic substitutions or hydrogen-bonding interactions. The presence of three chiral centers further complicates its synthesis and purification .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|

| This compound HCl | 181.21* | 220–225 (decomposes) | Highly soluble |

| (3R,5S)-3,5-Dimethylmorpholine HCl | 151.63 | 190–195 | Moderately soluble |

| rel-(3R,5R)-3,5-Dimethylmorpholine | 115.17 | Not reported | Low solubility |

| (2R,3R,6S)-2,3,6-Trimethylmorpholine | 129.20 | Not reported | Insoluble |

*Molecular weight for the hydrochloride salt form .

Biological Activity

(2R,3R)-2,3-dimethylmorpholine is a chiral morpholine derivative that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in medicinal chemistry and other areas.

Chemical Structure and Properties

This compound is characterized by the presence of two methyl groups at the 2 and 3 positions of the morpholine ring. Its molecular formula is , and it has a molecular weight of approximately 113.20 g/mol. The compound's chirality plays a crucial role in its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's chiral nature allows it to fit into chiral active sites, potentially modifying or inhibiting enzymatic activity. This mechanism is significant for its application in drug development, particularly as a chiral auxiliary in the synthesis of pharmaceuticals.

Interaction with Biomolecules

Studies indicate that this compound may influence various biological processes through its binding affinity to different biomolecules. For instance, it has been evaluated for its potential effects on neurotransmitter uptake and receptor function. Research has shown that analogues of morpholine derivatives can inhibit dopamine and norepinephrine uptake, suggesting that this compound may exhibit similar properties .

Pharmacological Applications

- Neurotransmitter Modulation :

- Nicotinic Acetylcholine Receptor (nAChR) Antagonism :

- Antimicrobial Activity :

Case Studies and Research Findings

Several studies have investigated the biological effects of morpholine derivatives:

- Study on Dopamine Uptake Inhibition : A study involving 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues reported that some derivatives exhibited superior potency compared to existing medications for inhibiting dopamine uptake .

- In Vivo Studies : Research has shown that certain morpholine derivatives can influence behaviors associated with nicotine dependence in animal models. These findings suggest potential therapeutic applications for smoking cessation aids .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structural features enable researchers to develop new compounds with targeted biological activities:

- Chiral Auxiliary : The compound is often used as a chiral auxiliary in asymmetric synthesis processes to produce enantiomerically enriched pharmaceuticals.

- Specialty Chemicals Production : It is utilized in the production of specialty chemicals due to its reactivity and ability to participate in various chemical transformations.

Q & A

Basic: What methodological approaches are recommended for optimizing the enantioselective synthesis of (2R,3R)-2,3-dimethylmorpholine?

To optimize enantioselective synthesis, employ chiral catalysts or auxiliaries that leverage stereochemical control. For instance, using (R,R)-XylSKEWPHOS ligands in ruthenium complexes (asymmetric hydrogenation) can enhance enantiomeric excess (ee) . Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied, and intermediates monitored via chiral HPLC or circular dichroism (CD) spectroscopy to track stereochemical fidelity .

Basic: How can researchers validate the stereochemical configuration of this compound?

Combine X-ray crystallography with spectroscopic techniques:

- NMR : Analyze coupling constants (e.g., ) in H NMR to confirm vicinal diastereotopic proton arrangements .

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with density functional theory (DFT)-simulated data to assign absolute configuration .

- Optical Rotation : Cross-reference with literature values for enantiopure samples .

Advanced: What challenges arise in scaling enantioselective synthesis while maintaining stereochemical integrity?

Key challenges include:

- Catalyst Deactivation : Prolonged reaction times at scale may reduce catalyst efficiency. Use immobilized chiral ligands (e.g., silica-supported phosphines) to improve recyclability .

- Racemization Risks : Elevated temperatures during workup can induce epimerization. Employ low-temperature quenching and mild isolation protocols .

- Kinetic Resolution : Competing pathways may favor undesired enantiomers. Kinetic modeling (e.g., MATLAB-based simulations) can identify optimal reaction termination points .

Advanced: How can computational methods predict the physicochemical properties of this compound?

Use quantitative structure-property relationship (QSPR) models and neural networks trained on morpholine derivatives:

- Input molecular descriptors (e.g., logP, polar surface area) to predict solubility, boiling point, and partition coefficients .

- Molecular Dynamics (MD) Simulations : Assess conformational stability in solvent environments (e.g., water vs. DMSO) to guide solvent selection for reactions .

Basic: What experimental strategies ensure the stability of this compound under varying pH and temperature conditions?

- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) with LC-MS monitoring to identify degradation products .

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition thresholds. Store samples under inert atmospheres at -20°C if degradation occurs above 50°C .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Dose-Response Reproducibility : Conduct independent assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities .

- Meta-Analysis : Apply statistical tools (e.g., R or Python-based frameworks) to aggregate and harmonize disparate datasets .

Advanced: What role does this compound play in asymmetric catalysis, and how can its efficiency be quantified?

As a chiral ligand or organocatalyst, it facilitates enantioselective C–C bond formation (e.g., Michael additions). Quantify efficiency using:

- Turnover Number (TON) : Moles of product per mole of catalyst.

- Enantiomeric Excess (ee) : Determined via chiral GC or HPLC .

- Computational Docking : Identify steric/electronic interactions favoring transition-state stabilization .

Basic: What chromatographic techniques are optimal for assessing the purity of this compound?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to resolve enantiomers .

- GC-MS : Detect volatile impurities (e.g., residual solvents) with capillary columns (e.g., DB-5) .

- Ion Chromatography : Quantify ionic impurities (e.g., residual acids/bases) .

Advanced: How can thermodynamic parameters (ΔH, ΔS) for this compound phase transitions be determined experimentally?

- DSC : Measure enthalpy changes during melting/glass transitions.

- Van’t Hoff Analysis : Plot ln(K) vs. 1/T from solubility data to derive ΔH and ΔS .

- Isothermal Titration Calorimetry (ITC) : Resolve binding thermodynamics in host-guest systems .

Advanced: What green chemistry principles apply to the sustainable synthesis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.